![molecular formula C27H26O9 B14384841 Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate CAS No. 88101-49-9](/img/structure/B14384841.png)
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features a unique anthracene derivative structure This compound is characterized by the presence of acetic acid and a phenyl group substituted with dihydroxy and methoxy groups on an anthracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method is the esterification of 4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthracene moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of phenolic derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxy groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its anthracene backbone.
Wirkmechanismus
The mechanism of action of acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can participate in redox reactions, potentially modulating oxidative stress pathways. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in the production of fragrances and as a solvent.
Anthraquinone: A derivative of anthracene, used in the production of dyes and as an intermediate in organic synthesis.
4-Hydroxyphenylacetic acid: A phenolic compound with antioxidant properties.
Uniqueness
Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate is unique due to its combination of anthracene, phenyl, and acetic acid moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88101-49-9 |
|---|---|
Molekularformel |
C27H26O9 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O5.2C2H4O2/c1-13(24)28-15-9-7-14(8-10-15)22-16-5-3-4-6-17(16)23(26)19-11-20(25)21(27-2)12-18(19)22;2*1-2(3)4/h3-12,25-26H,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
JYHUZKTUDKSPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(C4=CC=CC=C42)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
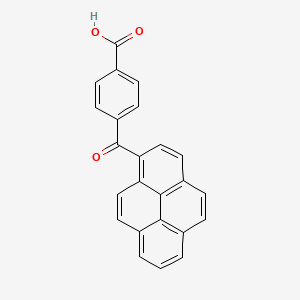

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

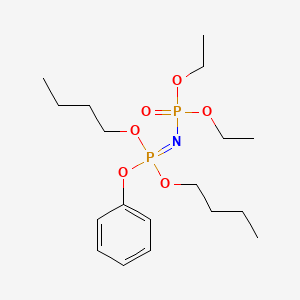

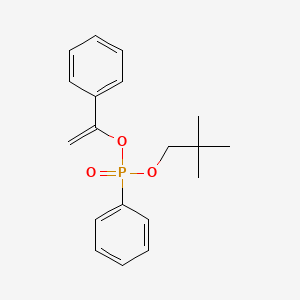
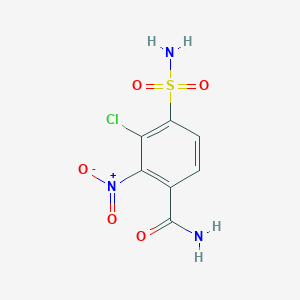
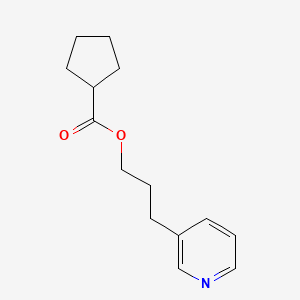

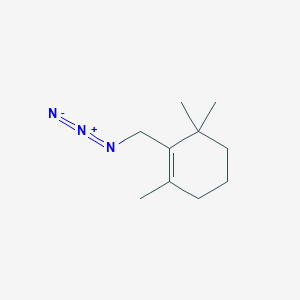
![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
